2-chloro-N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-chloro-N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)benzenesulfonamide involves multiple steps, including chlorosulfonation, nucleophilic substitution, and amidation reactions. For instance, synthesis pathways often start with the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media to yield N-[(Dimethyl substituted) phenyl]-4-chlorobenzenesulfonamides, which are further reacted with electrophiles such as ethyl bromide/benzyl chloride in the presence of base NaH and polar aprotic solvent (DMF) (Aziz‐ur‐Rehman et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and interaction potential. X-ray crystallography studies provide detailed information about the crystal packing, molecular geometry, and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's stability and reactivity (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups like sulfonyl chloride and amino groups. The reactivity can be influenced by the electronic effects of the substituents on the benzene ring, affecting the overall chemical behavior and potential applications of the compound (G. N. Rozentsveig et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are critical for their handling, storage, and application in different domains. These properties are determined by the molecular structure and the nature of the substituents, which can affect the compound's phase behavior, solubility profile, and thermal stability (J. Ogawa et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical species, and stability under various conditions, are essential for understanding the compound's behavior in chemical reactions and potential applications. These properties are influenced by the electronic structure of the molecule, the presence of electron-withdrawing or donating groups, and the molecule's overall geometry, which can affect its interaction with other molecules and reagents (M. Ghorab et al., 2017).
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S/c1-21(2)15-11-9-14(10-12-15)17(22(3)4)13-20-25(23,24)18-8-6-5-7-16(18)19/h5-12,17,20H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISADTLSVBUPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)benzenesulfonamide |
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